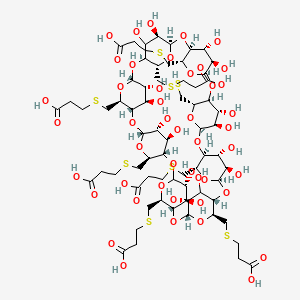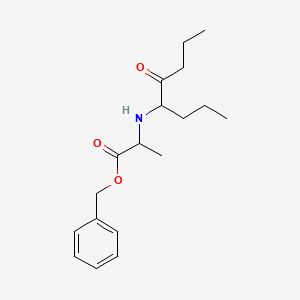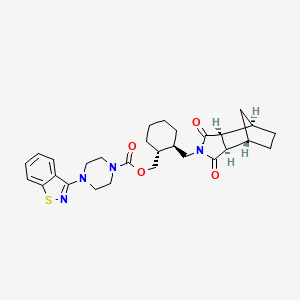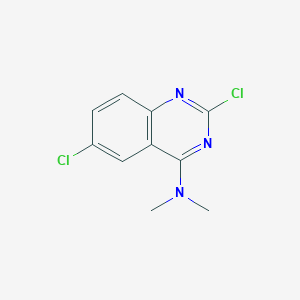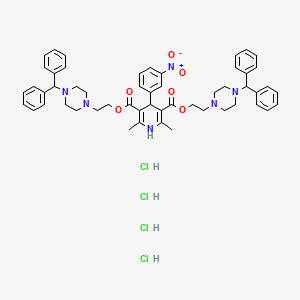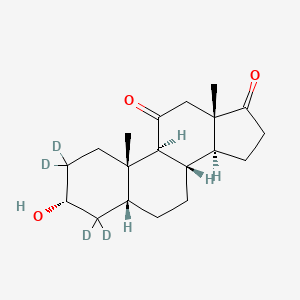![molecular formula C11H19NO4 B13843781 Methyl 2-(8-Amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate](/img/structure/B13843781.png)
Methyl 2-(8-Amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(8-Amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate typically involves a condensation reaction between an aromatic aldehyde and a 1,2-diol in the presence of a catalyst such as indium chloride . The reaction is usually carried out at room temperature. After the initial synthesis, the compound can be oxidized to the corresponding diketone by passing an oxygen stream through the reaction mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(8-Amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Oxygen gas is commonly used for the oxidation of this compound.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products
Oxidation: The major product is the corresponding diketone.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Methyl 2-(8-Amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate is used in several scientific research applications:
Mechanism of Action
The mechanism of action for Methyl 2-(8-Amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially altering their activity and function. The spirocyclic structure provides stability and rigidity, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,4-dioxaspiro[4.5]decane:
{1,4-Dioxaspiro[4.5]decan-2-yl}methanamine: This compound has a similar spirocyclic core but differs in the functional groups attached.
Uniqueness
Methyl 2-(8-Amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate is unique due to its combination of an amino group and a spirocyclic structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in biochemical research .
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 2-(8-amino-1,4-dioxaspiro[4.5]decan-3-yl)acetate |
InChI |
InChI=1S/C11H19NO4/c1-14-10(13)6-9-7-15-11(16-9)4-2-8(12)3-5-11/h8-9H,2-7,12H2,1H3 |
InChI Key |
KUWKRLLQNJEPMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1COC2(O1)CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


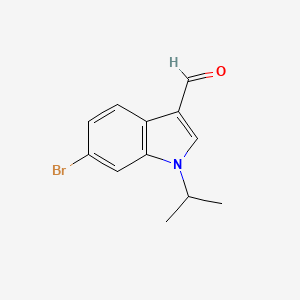
![6,8,9,10-Tetrahydro-6,10-methano-7H-pyrazino[2,3-h][3]benzazepin-7-one](/img/structure/B13843703.png)

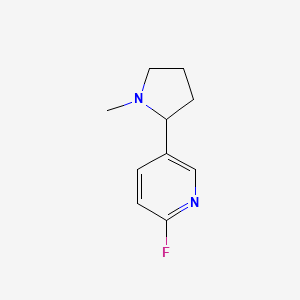

![sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B13843718.png)

